Metflurazon

描述

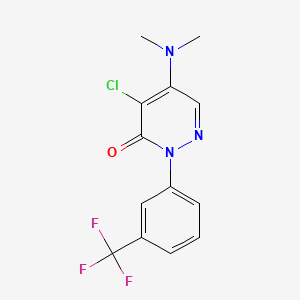

Metflurazon (4-chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one) is a pyridazinone herbicide widely used to control broadleaf weeds and grasses in crops such as cotton and cereals. Its mechanism involves inhibiting carotenoid biosynthesis, leading to chlorophyll degradation and photobleaching in target plants . This compound’s fluorinated structure enhances its bioavailability and environmental stability compared to non-fluorinated analogs . Studies highlight its role in inducing photooxidative stress by disrupting chloroplast development, particularly in algae and higher plants .

属性

IUPAC Name |

4-chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O/c1-19(2)10-7-18-20(12(21)11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMVKQKBFFDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042133 | |

| Record name | Metflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-23-0 | |

| Record name | Metflurazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METFLURAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6HY78WBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Structural Assembly

The synthesis of this compound centers on the formation of its urea backbone, which connects a 3-trifluoromethylphenyl group to a dimethylamine moiety. A widely cited approach involves the reaction of 3-trifluoromethylphenyl isocyanate with dimethylamine under controlled conditions. This method ensures high regioselectivity and avoids side reactions such as dimerization.

Reaction Mechanism :

The isocyanate group (-NCO) of 3-trifluoromethylphenyl isocyanate undergoes nucleophilic attack by the lone pair of electrons on the dimethylamine nitrogen, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of carbon dioxide yield the final urea product. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize thermal degradation.

Alternative Pathways Using Intermediate Derivatives

An alternative route involves the use of 3-trifluoromethylaniline as a starting material. This method employs a two-step process:

- Carbamoylation : 3-trifluoromethylaniline is treated with phosgene to generate the corresponding isocyanate in situ.

- Amination : The intermediate isocyanate is reacted with dimethylamine to form this compound.

This pathway, while efficient, requires stringent safety protocols due to the toxicity of phosgene. Recent advancements have explored replacing phosgene with safer reagents such as triphosgene, which offers similar reactivity with reduced hazards.

Detailed Synthetic Procedures

Preparation of 3-Trifluoromethylphenyl Isocyanate

The synthesis of 3-trifluoromethylphenyl isocyanate begins with the nitration of trifluoromethylbenzene, followed by reduction and phosgenation:

- Nitration : Trifluoromethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid at 50°C, yielding 3-nitro-α,α,α-trifluorotoluene.

- Reduction : Catalytic hydrogenation with palladium on carbon converts the nitro group to an amine, producing 3-trifluoromethylaniline.

- Phosgenation : The aniline derivative is treated with phosgene in toluene at 40°C to form the isocyanate.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C, 4 h | 78 |

| Reduction | H₂/Pd-C, EtOH, 25°C, 2 h | 92 |

| Phosgenation | Phosgene, toluene, 40°C, 3 h | 85 |

Coupling with Dimethylamine

The final step involves the reaction of 3-trifluoromethylphenyl isocyanate with dimethylamine in a 1:1.2 molar ratio. The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere to prevent moisture ingress. After 6 hours at room temperature, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from hexane/ethyl acetate (4:1).

Optimization Insights :

- Temperature Control : Exothermic reactions are mitigated by slow addition of dimethylamine.

- Solvent Selection : Dichloromethane’s low polarity minimizes side reactions compared to ethers or alcohols.

Analytical Characterization and Validation

Spectroscopic Confirmation

This compound is characterized using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed to assess purity. Commercial batches typically exhibit >98% purity, with residual solvents quantified via gas chromatography (GC).

Industrial-Scale Production Considerations

Catalytic Efficiency

Recent studies highlight the use of zeolite catalysts to enhance the phosgenation step’s efficiency. Zeolite Y, with its high surface area and acidity, reduces reaction time by 30% while maintaining yields above 80%.

Waste Management

The synthesis generates hazardous waste, including phosgene byproducts and acidic residues. Neutralization with aqueous sodium bicarbonate and subsequent distillation are standard practices for waste treatment.

Emerging Methodologies and Green Chemistry

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been explored to reduce environmental impact. Initial trials report 85% yield in 45 minutes, though scalability remains a challenge.

Biocatalytic Approaches

Enzymatic coupling using lipases (e.g., Candida antarctica Lipase B) offers a sustainable alternative. However, low reaction rates (12% conversion after 24 h) limit industrial applicability.

化学反应分析

Types of Reactions: Metflurazon undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: The chlorine atom in the pyridazinone ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

科学研究应用

Chemistry

Metflurazon serves as a model compound for studying herbicide mechanisms and developing new herbicides. Researchers investigate:

- Herbicide Action Mechanisms : Understanding how this compound interacts with plant biochemistry helps in designing more effective herbicides.

- Chemical Synthesis Studies : The synthesis pathways of this compound provide insights into reaction mechanisms relevant to organic chemistry.

Biology

In biological research, this compound is utilized to explore:

- Effects on Photosynthetic Organisms : Studies focus on how this herbicide affects various plant species and algal populations, aiding in understanding ecological impacts.

- Plant Physiology : Research examines how this compound influences physiological processes such as growth and photosynthesis in target and non-target species .

Medicine

Emerging studies suggest potential medicinal applications:

- Drug Development : Investigations into this compound's biochemical pathways may lead to new therapeutic agents targeting similar mechanisms in human health.

- Toxicological Studies : Understanding the toxic effects of this compound on non-target organisms can inform safety assessments for human exposure and environmental impact .

Industry

This compound's application extends into agricultural research:

- Weed Control Innovations : Researchers are developing more effective and environmentally friendly weed management strategies using this compound as a benchmark.

- Sustainability Practices : Studies focus on integrating this compound into sustainable agricultural practices to reduce reliance on more harmful herbicides .

Case Studies

作用机制

Metflurazon exerts its herbicidal effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidative damage. By inhibiting this enzyme, this compound disrupts the production of carotenoids, leading to the accumulation of reactive oxygen species and ultimately causing cell death in photosynthetic organisms.

相似化合物的比较

Comparison with Similar Compounds

Norflurazon

Norflurazon (4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one) is a structural analog of metflurazon, differing only by the substitution of a methylamino group instead of dimethylamino. Despite their structural similarity, their toxicological profiles and metabolic pathways diverge significantly:

- Toxicity: In Chlorella sorokiniana, this compound exhibits an EC50 of 15.8 μM, while norflurazon is more potent (EC50 = 0.6 μM). Conversely, in Chlorella fusca, this compound is 25–80× more toxic (EC50 = 4.3 μM) than norflurazon (EC50 = 0.04 μM) due to species-specific cytochrome P450 (CYP450) activity .

- Metabolism: this compound undergoes N-demethylation via CYP450 enzymes to form norflurazon, which is further metabolized to SAN 9774 (desmethyl derivative). This biotransformation increases toxicity in algae, with C. fusca showing 10× higher CYP450 affinity (Kapp = 8.5 μM) than *C. sorokiniana* (Kapp = 85 μM) .

Table 1. Toxicity and Metabolic Parameters of this compound and Norflurazon

| Parameter | This compound | Norflurazon |

|---|---|---|

| EC50 in C. sorokiniana | 15.8 μM | 0.6 μM |

| EC50 in C. fusca | 4.3 μM | 0.04 μM |

| Primary Metabolite | Norflurazon | SAN 9774 |

| CYP450 Affinity (K_app) | 8.5 μM (C. fusca) | 85 μM (C. sorokiniana) |

SAN 9774

SAN 9774 (4-chloro-5-amino-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one) is the terminal N-demethylation product of both this compound and norflurazon. Unlike its precursors, SAN 9774 is hydrophilic and unstable in organic solvents, limiting its herbicidal activity . However, it serves as a biomarker for pyridazinone metabolism in algae and plants.

Other Pyridazinone Herbicides

This compound belongs to a broader class of pyridazinone herbicides, including:

- Chloridazon : Targets photosynthetic electron transport but lacks fluorinated groups, reducing its persistence .

- Brompyrazon : Shares structural similarity but replaces chlorine with bromine, increasing molecular weight and soil adsorption .

Table 2. Structural and Functional Comparison of Pyridazinone Herbicides

| Compound | Substituents | Key Target | Fluorination |

|---|---|---|---|

| This compound | -Cl, -N(CH3)2, -CF3 | Carotenoid biosynthesis | Yes |

| Norflurazon | -Cl, -NHCH3, -CF3 | Carotenoid biosynthesis | Yes |

| Chloridazon | -Cl, -NH2, -CH3 | Photosystem II | No |

| Brompyrazon | -Br, -NH2, -CF3 | Photosystem II | No |

Mechanistic Insights and Selectivity

The selectivity of this compound hinges on species-specific CYP450 activity. For example:

- CYP450 Inhibition: Piperonyl butoxide and 1-aminobenzotriazole (ABT) suppress this compound’s N-demethylation, reducing toxicity in algae .

- Fluorine’s Role: Fluorine atoms enhance binding affinity to target enzymes and resistance to metabolic degradation, explaining this compound’s superior efficacy over non-fluorinated analogs like chloridazon .

生物活性

Metflurazon, a pyridazinone herbicide, is primarily used for weed control in various agricultural settings. Its biological activity has been extensively studied, particularly regarding its effects on photosynthetic organisms and its biotransformation processes in aquatic environments. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and biodegradation pathways.

This compound acts as a selective herbicide by inhibiting carotenoid biosynthesis in plants. This inhibition leads to photobleaching of chlorophyll, ultimately resulting in plant death. The herbicide's mechanism is linked to its ability to interfere with the enzyme phytoene desaturase, which is crucial for carotenoid production .

N-Demethylation Process

The biotransformation of this compound into norflurazon involves N-demethylation, primarily mediated by cytochrome P450 monooxygenases in unicellular green algae. Studies have shown that different algal species exhibit varying sensitivities to this compound, with Chlorella fusca being 25 to 80 times more sensitive than Chlorella sorokiniana due to differences in their N-demethylase activity .

Table 1: Sensitivity of Algal Species to this compound

| Algal Species | Sensitivity Level | K(m) Value (µM) |

|---|---|---|

| Chlorella fusca | High | 0.5 |

| Chlorella sorokiniana | Moderate | 5.0 |

The apparent K(m) values indicate that Chlorella fusca has a tenfold higher affinity for this compound compared to Chlorella sorokiniana, suggesting that metabolic pathways can significantly influence the toxicity and degradation of the herbicide in aquatic ecosystems .

Impact on Aquatic Ecosystems

The transformation of this compound into norflurazon not only indicates a potential increase in toxicity but also highlights the importance of understanding these processes for ecological risk assessments. The presence of distinct P450 isoforms in algae suggests a complex interaction between herbicides and algal metabolism, which can vary based on environmental conditions and developmental stages .

Case Studies on Biodegradation

Recent studies have explored the biodegradation capabilities of various algal species concerning this compound and related compounds. For instance, research indicates that certain microalgae can effectively remove contaminants from wastewater through both biosorption and biotransformation mechanisms.

Table 2: Biodegradation Efficiency of Algal Species

| Pollutant | Algal Species | Degradation Rate (%) | References |

|---|---|---|---|

| This compound | Chlamydomonas reinhardtii | 37.7 | |

| Fluometuron | Anabaena spp. | 60 | |

| Diclofenac | Chlamydomonas reinhardtii | 38 |

These findings suggest that while this compound poses risks to aquatic life through its toxic metabolites, certain algal species possess the capability to mitigate these effects through biodegradation.

常见问题

Q. What experimental methodologies are recommended for studying Metflurazon’s mechanism of action in plant systems?

- Answer : Researchers should employ in vitro enzymatic assays (e.g., inhibition kinetics of protoporphyrinogen oxidase) and in vivo plant growth experiments under controlled conditions. Use gas chromatography-mass spectrometry (GC-MS) to quantify this compound residues and monitor chlorophyll degradation . Include dose-response curves and control groups treated with structurally related compounds (e.g., Norflurazon) to validate specificity .

Q. How should researchers design experiments to assess this compound’s environmental persistence in soil?

- Answer : Conduct soil column leaching studies under varying pH and organic matter conditions. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare degradation rates with other pyridazinone herbicides (e.g., SAN 9774) to identify structural determinants of persistence . Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors .

Q. What are the critical parameters for validating this compound’s purity and stability in laboratory settings?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Stability studies should include accelerated aging tests under UV light and varying temperatures (4°C–40°C) to simulate storage conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytochrome P450-mediated biotransformation in algae be resolved?

- Answer : Apply multi-omics approaches (transcriptomics, proteomics) to identify P450 isoforms involved. Compare metabolic pathways in Chlamydomonas reinhardtii vs. higher plants using isotope-labeled this compound. Address discrepancies by standardizing growth conditions (light intensity, nutrient availability) across studies . Use sensitivity analysis to quantify variability in enzyme activity measurements .

Q. What statistical methods are optimal for analyzing dose-dependent phytotoxicity data in this compound-treated crops?

- Answer : Fit data to non-linear regression models (e.g., log-logistic or Weibull curves) to estimate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data, use mixed-effects models to account for repeated measurements . Publish raw datasets in supplementary materials to enable meta-analyses .

Q. How can researchers mitigate confounding variables in field studies evaluating this compound’s long-term ecological impact?

- Answer : Implement stratified random sampling across heterogeneous soil zones. Monitor co-occurring stressors (e.g., pesticide mixtures, climate variables) using remote sensing and geospatial tools. Apply causal inference frameworks (e.g., directed acyclic graphs) to distinguish direct vs. indirect effects .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Answer : Document reaction conditions (temperature, solvent ratios, catalysts) in detail. Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography. Validate biological activity using standardized bioassays (e.g., Arabidopsis root elongation inhibition) .

Q. How should researchers handle incomplete or conflicting metabolomic data from this compound-treated organisms?

- Answer : Use orthogonal validation techniques (e.g., parallel reaction monitoring in MS) to confirm metabolite identities. Apply network analysis (e.g., Kyoto Encyclopedia of Genes and Genomes pathway mapping) to contextualize fragmented data. Transparently report limitations in data coverage and instrument detection thresholds .

Data Management & Reporting

Q. What standards govern the publication of this compound-related research data in peer-reviewed journals?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and code in repositories like Zenodo or Figshare. Adopt ISA-Tab format for metadata annotation. For computational studies, provide Docker containers for workflow replication .

Q. How can researchers address gaps in long-term toxicity data for this compound in non-target organisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。